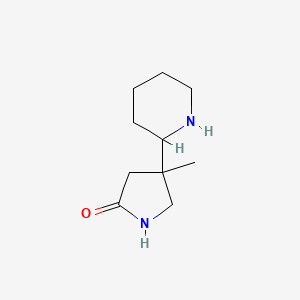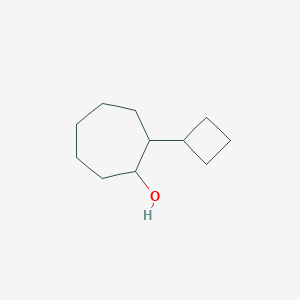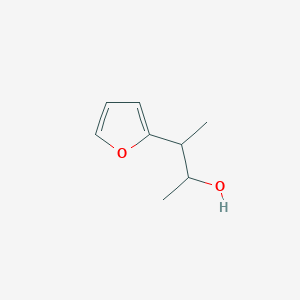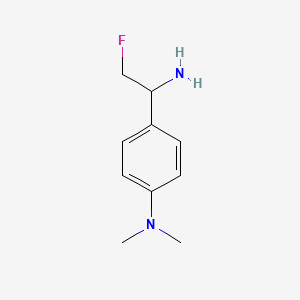![molecular formula C10H12F3NO B13253940 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B13253940.png)
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol is an organic compound belonging to the class of phenylalkylamines. This compound features a phenyl group attached to an ethan-1-ol backbone, with a trifluoroethylamino substituent.
Preparation Methods
The synthesis of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol typically involves the reaction of phenylacetaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol can be compared with other phenylalkylamines, such as:
1-Phenyl-2-aminoethanol: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2-Phenylethanol: Contains a hydroxyl group but lacks the amino substituent, leading to distinct reactivity and applications.
1-Phenyl-2-(methylamino)ethanol:
These comparisons highlight the unique characteristics of this compound, particularly its trifluoroethylamino group, which imparts specific properties and reactivity.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-phenyl-2-(2,2,2-trifluoroethylamino)ethanol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 |
InChI Key |
CUAMZJAIAHGNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)


![1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid](/img/structure/B13253890.png)

![2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13253897.png)
![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
![Diethyl({3-[(thian-3-yl)amino]propyl})amine](/img/structure/B13253906.png)
![2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13253909.png)



![2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13253938.png)
